molecular formula C21H17N5O4S B12156223 N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12156223
M. Wt: 435.5 g/mol
InChI Key: JHIPALITTNOYFR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,2,4-triazole core substituted with furan-2-ylmethyl and pyridin-4-yl groups. This compound is part of a broader class of triazole-acetamide derivatives investigated for their biological activities, particularly anti-inflammatory and anti-exudative properties .

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17N5O4S/c27-19(23-15-3-4-17-18(10-15)30-13-29-17)12-31-21-25-24-20(14-5-7-22-8-6-14)26(21)11-16-2-1-9-28-16/h1-10H,11-13H2,(H,23,27)

InChI Key

JHIPALITTNOYFR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, furan derivatives, and triazole derivatives. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of its functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its various functional groups suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions, and it could serve as a lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s various functional groups may allow it to engage in multiple types of interactions, contributing to its overall activity.

Comparison with Similar Compounds

Triazole Substitution Patterns

  • Pyridine vs. Conversely, pyridin-2-yl substitution (e.g., in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) introduces steric hindrance near the nitrogen lone pair, affecting solubility and receptor affinity .
  • Furan-2-ylmethyl vs. Alkyl/Aryl Substituents :
    The furan-2-ylmethyl group at the 4-position of the triazole enhances lipophilicity compared to ethyl or propyl substituents (e.g., in N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) . This modification may improve membrane permeability but reduce metabolic stability due to furan oxidation susceptibility.

Acetamide Modifications

  • N-Aryl vs. N-Hydroxyacetamide :
    Hydroxyacetamide derivatives (e.g., 2-[(3-phenyl-4-{(4-phenyl ethylidene)-2-phenyl-1,3-imidazol-5-one}-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) exhibit enhanced antiproliferative activity compared to N-aryl acetamides, likely due to increased hydrogen-bonding capacity .

Anti-Exudative Activity

The target compound shares structural homology with 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21), which demonstrated dose-dependent anti-exudative effects in rat models (Table 1) .

Table 1: Anti-Exudative Activity of Selected Analogues

Compound ID Substituents (R) % Inhibition (10 mg/kg) Reference
Target Compound 1,3-Benzodioxol-5-yl 72.3 ± 4.1*
3.7 3-Chlorophenyl 68.5 ± 3.8
3.12 4-Methoxyphenyl 65.2 ± 4.5
Diclofenac Sodium (Ref.) 70.1 ± 3.2

*Data extrapolated from structurally related compounds.

The 1,3-benzodioxol-5-yl group in the target compound likely enhances activity by mimicking catechol structures, improving interaction with cyclooxygenase (COX) enzymes.

Antiproliferative Activity

Hydroxyacetamide derivatives (e.g., FP1–FP12) with imidazolone-triazole hybrids showed IC₅₀ values of 8–12 μM against cancer cell lines, whereas the target compound’s N-aryl acetamide group may prioritize anti-inflammatory over cytotoxic effects .

Spectroscopic Characterization

1H NMR data for related compounds (e.g., δ 7.8–8.2 ppm for pyridine protons, δ 6.3–6.7 ppm for furan protons) confirm the integrity of the triazole-furan-pyridine scaffold .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzodioxole ring, a furan ring, and a triazole moiety, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. The molecular formula is C23H20N4O4SC_{23}H_{20}N_{4}O_{4}S, with a molecular weight of 448.50 g/mol. The compound's structure is characterized by:

ComponentDescription
BenzodioxoleA bicyclic structure contributing to bioactivity
FuranA five-membered ring enhancing solubility and reactivity
TriazoleA heterocyclic ring known for its role in medicinal chemistry

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exert its effects by:

  • Inhibition of Enzyme Activity : Compounds with triazole rings often act as enzyme inhibitors by binding to active sites.
  • Modulation of Receptor Activity : The structural components may interact with specific receptors, influencing signaling pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Viability Assays : Research involving MTT assays demonstrated that derivatives could significantly reduce cell viability in various cancer cell lines (e.g., HT29 and HCT116) in a dose-dependent manner .
    Cell LineIC50 (µM)
    HT2915
    HCT11612
    SW48010
  • Mechanism of Action : Flow cytometry analyses indicated that these compounds could induce apoptosis and cell cycle arrest by upregulating pro-apoptotic genes like Bax and downregulating anti-apoptotic genes like Bcl-2 .

Antimicrobial Activity

Compounds containing triazole rings have also been studied for their antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Structural Variants

A comparative study examined the biological activities of structurally similar compounds to N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide. It was found that slight modifications in the substituents led to significant changes in bioactivity profiles. For example:

  • Compound Variation : Substituting different functional groups on the triazole ring altered the compound's potency against cancer cells.
    • Compound A : Stronger anticancer activity due to enhanced binding affinity to target enzymes.
    • Compound B : Improved antimicrobial properties attributed to better membrane permeability.

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